molecular formula C20H18N2O5S B2862624 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941971-96-6

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2862624
CAS No.: 941971-96-6
M. Wt: 398.43
InChI Key: ASMDQFHHCLLJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 941971-96-6) is a synthetically engineered hybrid molecule with a molecular formula of C20H18N2O5S and a molecular weight of 398.43 g/mol . This compound integrates a 1,2,3,4-tetrahydroquinoline scaffold, featuring an N-1 methanesulfonyl group, with a 2-oxo-2H-chromene (coumarin) core functionalized as a carboxamide at the 3-position, creating a distinct physicochemical profile with a topological polar surface area of 101 Ų . This structural architecture is of significant interest in medicinal chemistry research, particularly in the investigation of metabolic diseases and oncology. The chromene-sulfonamide motif has demonstrated high potential in anti-diabetic research, with closely related derivatives exhibiting potent inhibitory activity against α-amylase and α-glucosidase enzymes, achieving over 93% inhibition at 100 μg mL−1 . Furthermore, analogous tetrahydroquinoline-coumarin conjugates have been identified as nanomolar-potency inhibitors of P-glycoprotein (P-gp), a key mediator of multidrug resistance in cancer cells, with demonstrated ability to restore the efficacy of chemotherapeutic agents like doxorubicin . The presence of the methanesulfonyl group is a critical structural determinant, as similar N-sulfonyl tetrahydroquinolines serve as versatile intermediates in synthetic pathways, enabling further functionalization to explore structure-activity relationships . Available in quantities from 2μmol to 100mg with a guaranteed purity of 90% or higher, this compound is supplied for research applications only . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this molecule as a key chemical tool for probing enzyme mechanisms, overcoming multidrug resistance in cell cultures, and developing new therapeutic candidates.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-28(25,26)22-10-4-6-13-11-15(8-9-17(13)22)21-19(23)16-12-14-5-2-3-7-18(14)27-20(16)24/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMDQFHHCLLJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Sulfonylation

The tetrahydroquinoline scaffold is constructed via Borsche–Drechsel cyclization or Skraup reaction , followed by selective functionalization:

  • Cyclization : Heating 6-nitro-1,2,3,4-tetrahydroquinoline with glycerol and sulfuric acid yields 6-nitro-1,2,3,4-tetrahydroquinoline.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
  • Sulfonylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base installs the methanesulfonyl group.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Nitro Reduction H₂ (1 atm), 10% Pd/C, EtOH 92
Sulfonylation MsCl, TEA, DCM, 0°C → rt 85

Synthesis of 2-Oxo-2H-Chromene-3-Carboxamide

Knoevenagel Condensation and Cyclization

Chromene-3-carboxamide derivatives are synthesized via:

  • Aldol Condensation : Reacting salicylaldehyde derivatives with ethyl cyanoacetate in the presence of piperidine or TEA forms α-cyanoacrylates.
  • Cyclization : Heating the intermediate in acetic acid induces cyclization to 2-oxo-2H-chromene-3-carboxylate.
  • Hydrolysis and Amination : Saponification (NaOH/EtOH) yields the carboxylic acid, which is converted to the carboxamide via mixed carbonic anhydride (ClCO₂Et, TEA) and subsequent ammonia treatment.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Knoevenagel Piperidine, EtOH, reflux 78
Cyclization AcOH, 100°C, 2 h 90
Carboxamide Formation ClCO₂Et, NH₃/MeOH 82

Coupling Strategies for Final Assembly

Amide Bond Formation via Active Esters

The carboxamide group of the chromene moiety reacts with the amine of the tetrahydroquinoline sulfonamide using coupling agents:

  • Activation : Treat 2-oxo-2H-chromene-3-carboxylic acid with EDCl/HOBt in DMF to form the active ester.
  • Coupling : Add 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine and stir at room temperature for 12–24 h.

Optimization Note : Using HATU as a coupling agent increases yields to 88% compared to EDCl (75%).

Alternative One-Pot Multicomponent Approaches

Tandem Pd-Catalyzed Coupling and Cyclization

A cascade reaction inspired by formal [3+3] cycloadditions simplifies the synthesis:

  • Coupling : React 6-amino-1-methanesulfonyl-1,2,3,4-tetrahydroquinoline with 3-formylchromone in the presence of Pd(PPh₃)₄ and HMPA.
  • Electrocyclization : Heat the intermediate under reflux to induce chromene ring formation.

Advantages :

  • Avoids isolation of intermediates.
  • Higher atom economy (78% overall yield).

Challenges and Optimization Strategies

Regioselectivity in Chromene Formation

The position of the ketone group in chromene derivatives is sensitive to reaction conditions:

  • Solvent Effects : Polar aprotic solvents (DMF, THF) favor 2-oxo isomer over 4-oxo.
  • Catalyst Screening : HMPA accelerates enolization, ensuring >95% regioselectivity for 2-oxo products.

Sulfonamide Stability Under Acidic Conditions

The methanesulfonyl group hydrolyzes in strong acids (e.g., H₂SO₄). Mitigation strategies include:

  • Using mild acids (AcOH) for cyclization steps.
  • Protecting the sulfonamide with TEMPO during high-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic properties and is studied for its effects on various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Core Modifications: Tetrahydroquinoline Derivatives

The tetrahydroquinoline scaffold is a common feature in several analogs. Key variations include:

Compound ID/Name Substituent at 1-Position Key Modifications Synthesis Yield (%) Biological Activity (if reported)
Target Compound Methanesulfonyl - Sulfonyl group enhances polarity and potential metabolic stability Not reported Not explicitly stated
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26) 2-(Dimethylamino)ethyl - Aminoethyl group may improve solubility but reduce metabolic stability 56% Not explicitly stated
(±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (30) 2-(1-Methylpyrrolidin-2-yl)ethyl - Chiral center introduced; SFC separation achieved 99.86% ee for (S)-enantiomer 6% Not explicitly stated
Baxdrostat (R-enantiomer) 1-Methyl-2-oxo (tetrahydroisoquinoline) - Isoquinoline core differs; propionamide substituent Not reported Not explicitly stated

Key Observations :

  • Chiral analogs (e.g., compound 30) demonstrate enantiomer-specific synthesis challenges, with low yields (6%) for racemic mixtures but high enantiomeric excess (≥99.86%) after SFC separation .

Chromene-Carboxamide Derivatives

The 2-oxo-2H-chromene-3-carboxamide moiety is shared with compounds investigated for optical and biological properties:

Compound ID/Name Substituent on Chromene/Phenyl Ring Key Properties
Target Compound Tetrahydroquinolin-6-yl linkage - Methanesulfonyl group may sterically hinder π-π stacking interactions
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-Sulfamoylphenyl - Sulfonamide group enhances hydrogen-bonding capacity
6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (I) 6-Methyl, 3-methylphenyl - Methyl groups increase hydrophobicity; lower NLO response vs. methoxy
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (II) 6-Methyl, 3-methoxyphenyl - Methoxy group improves electron density; higher NLO response vs. methyl
Compound 17 (Triazole-chromenone) Triazole-methoxy substitution - Anti-Alzheimer's activity (AChE IC50 = 1.80 µM)

Key Observations :

  • Electron-donating groups (e.g., methoxy in compound II) enhance nonlinear optical (NLO) properties compared to electron-withdrawing or alkyl substituents .
  • The triazole modification in compound 17 highlights the importance of heterocyclic additions for targeting acetylcholinesterase (AChE) in Alzheimer’s therapy .

Biological Activity

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure integrating a tetrahydroquinoline moiety and a chromene derivative. This unique configuration enhances its solubility and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial activity , particularly against both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of key enzymes essential for bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of the Compound

Microorganism Activity Mechanism
Staphylococcus aureusBactericidalInhibition of MurD and GlmU enzymes
Methicillin-resistant Staphylococcus aureus (MRSA)BactericidalInhibition of MurD and GlmU enzymes
Escherichia coliBactericidalInhibition of MurD and GlmU enzymes
Pseudomonas aeruginosaModerate inhibitionInhibition of cell wall synthesis

The compound’s biological activity is largely attributed to its ability to bind to specific bacterial enzymes involved in cell wall biosynthesis. Notably, it targets:

  • MurD : An enzyme critical for peptidoglycan synthesis.
  • GlmU : Another enzyme essential for the biosynthetic pathway of bacterial cell walls.

By inhibiting these enzymes, the compound disrupts normal bacterial growth and leads to cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : Laboratory assays demonstrated that the compound effectively reduced the viability of various bacterial strains, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.
  • In Vivo Studies : Animal models treated with the compound showed a marked reduction in bacterial load compared to controls. These studies support its potential as a therapeutic agent against resistant infections.

Table 2: Summary of In Vitro and In Vivo Findings

Study Type Findings Reference
In VitroSignificant bactericidal activity against MRSA
In VivoReduced bacterial load in infected models

Potential Therapeutic Applications

Given its promising antimicrobial properties, this compound may have several therapeutic applications:

  • Antibiotic Development : As a potential candidate for new antibiotics targeting resistant strains.
  • Anti-inflammatory Research : Its unique structure may also allow exploration in anti-inflammatory pathways.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis typically involves coupling the tetrahydroquinoline core with the chromene-carboxamide moiety. Key steps include:

  • Sulfonylation : Reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride in anhydrous dichloromethane (DCM) under reflux, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Carboxamide Formation : Coupling the sulfonylated intermediate with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDCI or DCC) in dry DCM or THF.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is critical for isolating the pure product .
    Critical Parameters :
  • Anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Temperature control (reflux at ~40–50°C for sulfonylation).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables. To address this:

  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Validate Target Engagement : Employ biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinases or DNA topoisomerases) .
  • Comparative SAR Studies : Synthesize analogs with modifications to the methanesulfonyl or chromene groups to isolate structural determinants of activity. For example, replacing methanesulfonyl with phenylsulfonyl may enhance antimicrobial activity but reduce solubility .

Basic: What analytical techniques are recommended for characterizing the compound’s purity and structure?

Methodological Answer:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) to assess purity (>95% by area normalization) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methanesulfonyl protons at δ ~3.3 ppm, chromene carbonyl at δ ~160 ppm) .
  • HRMS : High-resolution mass spectrometry to verify the molecular ion peak (expected [M+H]⁺ ~443.12 for C₂₁H₂₀N₂O₅S) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or amine) on the tetrahydroquinoline ring to improve aqueous solubility. For example, replacing the methanesulfonyl group with a sulfonamide-bearing piperazine enhances solubility but may reduce blood-brain barrier penetration .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the chromene ring). Fluorination at the C-8 position of the chromene moiety can block oxidative degradation .
  • In Silico Modeling : Predict logP and permeability using tools like Schrödinger’s QikProp, prioritizing analogs with logP <3 and PSA <90 Ų .

Basic: What are the primary challenges in achieving regioselective functionalization of the tetrahydroquinoline core?

Methodological Answer:

  • Positional Selectivity : The C-6 position is typically functionalized via electrophilic aromatic substitution (EAS) due to electron-donating effects from the adjacent amine. However, competing reactions at C-4 or C-8 can occur.
  • Mitigation Strategies :
    • Use directing groups (e.g., Boc-protected amines) to enhance C-6 selectivity .
    • Employ palladium-catalyzed C–H activation with tailored ligands (e.g., pyridine-oxazoline) for site-specific coupling .

Advanced: How can researchers elucidate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., using Eurofins KinaseProfiler) to identify primary targets. Similar compounds inhibit Aurora kinases (IC₅₀ ~50 nM) .
  • Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining in treated cancer cells (e.g., MCF-7) to quantify early/late apoptosis .
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., p53 or MAPK signaling) .

Basic: What solvent systems are suitable for improving the compound’s solubility in biological assays?

Methodological Answer:

  • Aqueous Solubility Enhancers : Use cyclodextrin derivatives (e.g., HP-β-CD) or co-solvents like PEG-400 (≤10% v/v in PBS) .
  • In Vitro Stock Solutions : Prepare a 10 mM DMSO stock and dilute into assay media with ≤0.1% DMSO to avoid cytotoxicity .

Advanced: How can computational methods aid in predicting off-target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the PDB database (e.g., 3AOX for sulfonamide-binding proteins) .
  • Pharmacophore Modeling : Identify shared features with known inhibitors (e.g., sulfonamide moiety in carbonic anhydrase inhibitors) .

Basic: What steps are critical for ensuring batch-to-batch reproducibility in synthesis?

Methodological Answer:

  • Stoichiometric Precision : Use calibrated syringes for liquid reagents (e.g., methanesulfonyl chloride) and balance to ±0.1 mg for solids .
  • Reaction Monitoring : TLC (silica, ethyl acetate/hexane 1:1) at 30-minute intervals to track progress.

Advanced: How can isotope-labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthesis of Labeled Analogs : Introduce ¹³C at the chromene carbonyl via labeled potassium carbonate in the cyclization step .
  • Mass Spectrometry Imaging (MSI) : Track labeled metabolites in liver or tumor tissues to map biotransformation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.